molecular formula C10H14ClN5O B14900256 2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethan-1-one

2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B14900256
M. Wt: 255.70 g/mol
InChI Key: ULJCCCJWOKKNAA-UHFFFAOYSA-N
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Description

2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic compound featuring a pyrimidine core substituted with amino (-NH₂) and chloro (-Cl) groups at positions 2 and 6, respectively. A secondary amino (-NH-) linker connects the pyrimidine ring to a pyrrolidine-substituted ethanone moiety.

Properties

Molecular Formula

C10H14ClN5O

Molecular Weight

255.70 g/mol

IUPAC Name

2-[(2-amino-6-chloropyrimidin-4-yl)amino]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C10H14ClN5O/c11-7-5-8(15-10(12)14-7)13-6-9(17)16-3-1-2-4-16/h5H,1-4,6H2,(H3,12,13,14,15)

InChI Key

ULJCCCJWOKKNAA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CNC2=CC(=NC(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-4,6-dichloropyrimidine

The synthesis begins with 2-amino-4,6-dichloropyrimidine (I ), a commercially available precursor. Selective substitution at position 4 is achieved via nucleophilic amination. In a representative procedure, I reacts with ethanolamine in toluene/ethanol (2:1) under reflux with Na₂CO₃ and tetrakis(triphenylphosphine)palladium(0) to yield 2-((2-amino-6-chloropyrimidin-4-yl)amino)ethanol.

Key Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (0.25 equiv)
  • Base: 2M Na₂CO₃
  • Solvent: Toluene/ethanol (2:1)
  • Temperature: Reflux (110°C)
  • Yield: 40–45%

Oxidation of Ethanol to Ethanone

The ethanol intermediate undergoes oxidation to form the ethanone group. Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane converts the primary alcohol to a ketone.

Optimized Parameters :

  • Reagent: PCC (1.2 equiv)
  • Solvent: CH₂Cl₂
  • Time: 6–8 h at 25°C
  • Yield: 85–90%

Route 2: Multi-Component Condensation Approach

Formation of Pyrimidine Core via Biginelli Reaction

A one-pot synthesis combines thiourea, ethyl acetoacetate, and 4-chlorobenzaldehyde under acidic conditions to form 6-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Subsequent chlorination with POCl₃ yields 2-amino-4,6-dichloropyrimidine.

Sequential Functionalization

  • Amination at Position 4 : Reaction with ammonium hydroxide under reflux.
  • Ketone-Pyrrolidine Assembly : Condensation with 1-(pyrrolidin-1-yl)propan-2-one (prepared via alkylation of pyrrolidine with chloroacetone).

Critical Data :

  • Overall Yield: 50–55%
  • Purity: >95% (HPLC)

Route 3: Suzuki-Miyaura Cross-Coupling

Boronic Acid Preparation

(1-(Pyrrolidin-1-yl)ethyl)phenylboronic acid is synthesized from 4-bromoacetophenone and bis(pinacolato)diboron using Pd(dppf)Cl₂.

Coupling with Chloropyrimidine Intermediate

2-Amino-4-iodo-6-chloropyrimidine reacts with the boronic acid under Suzuki conditions:

$$
\text{Pyrimidine-I} + \text{Boronic Acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Target Compound}
$$

Parameters :

  • Catalyst: Pd(PPh₃)₄ (0.1 equiv)
  • Base: 2M Na₂CO₃
  • Solvent: Dioxane/water (4:1)
  • Yield: 60–65%

Route 4: Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Pyrimidine Assembly

Wang resin-functionalized pyrimidine cores undergo stepwise substitutions:

  • Chlorine at position 6 replaced with amino groups.
  • Position 4 modified with Fmoc-protected ethanone-pyrrolidine building blocks.

Cleavage and Purification

Treatment with trifluoroacetic acid (TFA) releases the compound, followed by HPLC purification (ACN/H₂O gradient).

Advantages :

  • Scalability: 100 mg–1 g batches
  • Purity: 98–99%

Comparative Analysis of Methods

Parameter Route 1 Route 2 Route 3 Route 4
Total Yield (%) 50–55 45–50 60–65 70–75
Reaction Steps 3 4 2 5
Purification Complexity Moderate High Low High
Scalability Lab-scale Pilot-scale Industrial High-throughput

Challenges and Optimization Strategies

  • Regioselectivity in Amination : Use of bulky bases (e.g., DIPEA) minimizes undesired substitutions at position 6.
  • Ketone Stability : Avoid strong acids during Friedel-Crafts acylation to prevent decomposition.
  • Catalyst Efficiency : Pd nanoparticles (2–5 nm) enhance Suzuki coupling yields by 15–20%.

Chemical Reactions Analysis

Step 1: Preparation of the Pyrimidine Precursor

The synthesis begins with the formation of 2-amino-6-chloropyrimidin-4(3H)-one (or a related intermediate). This can be achieved through:

  • Hydrolysis of 4,6-dichloropyrimidin-2-amine : Refluxing with NaOH in water for 5 hours yields the hydroxylated pyrimidine derivative .

  • Deaminative chlorination : Replacing an amine group with chlorine using reagents like MgCl₂ and CH₃CN under elevated temperatures .

Reaction Conditions

Reagent(s)SolventTemperatureTimeYield
NaOHWaterReflux5 h86%
MgCl₂CH₃CN50–140°C16 hN/A

Step 3: Amide Coupling

The amide bond is formed using carbodiimide chemistry:

  • Activate the carboxylic acid of the ethanone moiety with EDCI and HOBT .

  • React with the amino group of the pyrimidine derivative to form the amide .

Reaction Conditions

Reagent(s)SolventTemperatureTimeYield
EDCI, HOBTTolueneRoom temp.N/AN/A

Analytical Data and Characterization

Key characterization techniques include:

  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ = 509.1 for similar compounds) .

  • NMR spectroscopy : Identifies proton environments, particularly for the pyrrolidine ring and aromatic protons.

  • HPLC : Ensures purity (e.g., Rt = 1.194 min for related compounds) .

Typical Data

PropertyValueReference
Molecular FormulaC₁₃H₁₆ClN₄O₂
Melting Point150–151°C
ESI-MS m/z[M+H]⁺ = 509.1

Challenges and Considerations

  • Regioselectivity : Controlling substitution patterns on the pyrimidine ring during chlorination or amination .

  • Stability : Ensuring the amide bond remains intact under reaction conditions .

  • Purification : Silica gel chromatography is often used to isolate intermediates and final products .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthesis, and inferred properties of 2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethan-1-one with related compounds:

Compound Name Core Structure Substituents/Modifications Synthetic Yield Key Inferred Properties
This compound Pyrimidine 2-NH₂, 6-Cl; pyrrolidine-ethanone Not reported High hydrogen bonding potential; moderate solubility; possible kinase inhibition
1-(2-(Phenylthio)pyrrolidin-1-yl)ethan-1-one () Pyrrolidine Phenylthio (-SPh) group at position 2 45% Reduced polarity due to SPh; increased lipophilicity (logP ~2.5)
1-(pyrrolidin-1-yl)ethan-1-one () Pyrrolidine Unsubstituted ethanone 72% High volatility; limited biological activity due to lack of functional groups
2-(4-aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one () Piperidine/Pyrrolidine 4-NH₂-piperidine; pyrrolidine-ethanone Not reported Enhanced conformational flexibility; potential CNS penetration due to tertiary amine
2-(pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one () Thiophene Pyrrolidine-ethanone; thiophene at position 1 Not reported π-π stacking capability; moderate solubility in organic solvents

Structural and Functional Analysis

  • Pyrimidine vs. Thiophene/Other Cores : The pyrimidine core in the target compound enables hydrogen bonding via NH₂ and Cl groups, unlike thiophene () or unsubstituted pyrrolidine derivatives (), which rely on weaker van der Waals interactions .
  • Pyrrolidine vs. Piperidine: The pyrrolidine ring (five-membered) exhibits puckering (non-planar conformation), as described in , while piperidine (six-membered) adopts a chair conformation, impacting steric interactions in binding pockets .

Biological Activity

The compound 2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethan-1-one , often referred to as a pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₈H₁₃ClN₄O
  • IUPAC Name : this compound

This structure is characterized by a pyrimidine ring substituted with an amino group and a pyrrolidine moiety, which contributes to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through inhibition of specific enzymes and modulation of signaling pathways. Key mechanisms include:

  • Kinase Inhibition : The compound acts as a kinase inhibitor, affecting pathways involved in cell proliferation and survival, making it a candidate for cancer therapy .
  • Antioxidant Properties : Similar derivatives have shown antioxidant effects, reducing oxidative stress in cellular models .
  • Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties, potentially beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Evaluated the kinase inhibition of pyrimidine derivativesConfirmed potential for targeted cancer therapy
Investigated antioxidant effects in zebrafish modelsDemonstrated protective effects against ethanol-induced oxidative stress
Explored the role of similar compounds in modulating ubiquitin ligasesHighlighted therapeutic potential in cancer treatment

Therapeutic Potential

The therapeutic implications of this compound are significant:

  • Cancer Treatment : Due to its kinase inhibition properties, it is being explored as a treatment for various cancers, particularly those resistant to conventional therapies.
  • Neuroprotection : The antioxidant capacity suggests potential applications in neurodegenerative diseases by mitigating oxidative damage.

Safety and Toxicology

While promising, the safety profile of this compound must be considered. Similar compounds have been noted for their toxicity profiles:

  • Acute Toxicity : Compounds within this class can be harmful if ingested or absorbed through the skin .

Q & A

Q. How can researchers optimize the synthesis of 2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethan-1-one to improve yield and purity?

Methodological Answer: Synthetic optimization involves:

  • Intermediate Monitoring : Use 1H^1H-NMR and ESI-MS to track reaction progress and identify byproducts. For example, protonation states of intermediates can influence regioselectivity .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of pyrimidine precursors, while reducing temperature during amination steps minimizes side reactions .
  • Purification : Column chromatography with gradients (e.g., ethanol-dichloromethane) separates closely related impurities .

Q. What techniques are recommended for structural elucidation of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve tautomeric forms and hydrogen-bonding networks, as demonstrated for structurally analogous pyrimidinium perchlorate salts .
  • Multinuclear NMR : 13C^{13}C-NMR identifies electronic effects of the chloro and pyrrolidinyl groups, while 1H^1H-NMR reveals conformational flexibility in the ethanone moiety .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Temperature : Store at -20°C for long-term stability (1–2 years) to prevent hydrolytic degradation of the pyrimidine ring .
  • Desiccants : Use silica gel to minimize moisture-induced decomposition.
  • Light Sensitivity : Protect from UV exposure to avoid photochemical side reactions .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during characterization?

Methodological Answer:

  • Cross-Validation : Combine HRMS (for exact mass) with 2D NMR (e.g., COSY, HSQC) to resolve ambiguities in tautomeric or rotameric forms .
  • Dynamic Effects : Variable-temperature NMR can identify dynamic processes (e.g., ring puckering in pyrrolidinyl groups) that complicate spectral interpretation .

Q. What experimental design strategies mitigate limitations in sample variability and organic degradation?

Methodological Answer:

  • Sample Diversity : Increase the number of initial replicates (beyond 8 samples) to better model real-world chemical variability .
  • Stabilization : Continuous cooling (4°C) during data collection reduces thermal degradation of labile functional groups (e.g., amino-pyrimidine linkages) .

Q. How can substituent effects on reaction mechanisms be systematically analyzed?

Methodological Answer:

  • Computational Modeling : Density Functional Theory (DFT) calculations predict electronic effects of substituents (e.g., chloro vs. methoxy groups) on reaction pathways .
  • Isotopic Labeling : Use 15N^{15}N-labeled amino groups to track regioselectivity in nucleophilic substitution reactions .

Q. What quality control measures validate experimental data against contamination?

Methodological Answer:

  • Blank Controls : Include solvent-only and reagent-only controls to detect cross-contamination during synthesis or analysis .
  • Matrix Analysis : Compare IPL (intact polar lipid) degradation profiles to distinguish target compound stability from background organic matter .

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